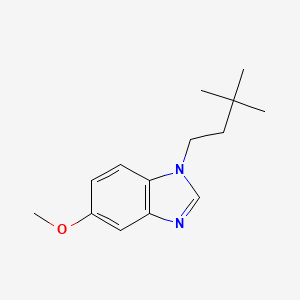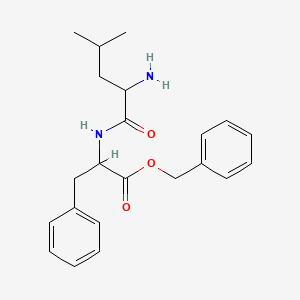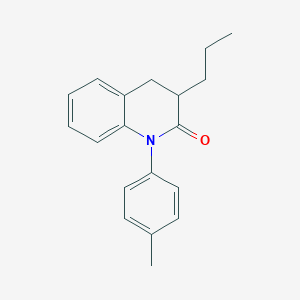![molecular formula C10H26N2O4Si B14209110 N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine CAS No. 839717-48-5](/img/structure/B14209110.png)
N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is an organosilane compound with the chemical formula C14H36N2O6Si2. It is commonly used as a silane coupling agent and has applications in various fields including materials science, chemistry, and industrial processes. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the production of composites and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of 3-(trimethoxysilyl)propylamine with formaldehyde and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 3-(trimethoxysilyl)propylamine with formaldehyde: This step involves the formation of an intermediate imine.
Reduction of the imine with methanol: The imine is reduced to form the final product, N1-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: The methoxysilyl groups can hydrolyze in the presence of water, forming silanols.
Condensation: The silanols can further condense to form siloxane bonds, which are crucial in the formation of cross-linked networks.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid conditions.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Siloxane Networks: Formed through condensation reactions.
Substituted Amines: Resulting from substitution reactions.
科学的研究の応用
N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Investigated for its potential in drug delivery systems and medical coatings.
Industry: Utilized in the production of high-performance composites, coatings, and adhesives.
作用機序
The compound exerts its effects primarily through the formation of strong covalent bonds with both organic and inorganic substrates. The methoxysilyl groups hydrolyze to form silanols, which can then condense to form siloxane bonds. This process creates a robust network that enhances the mechanical properties and stability of the materials. The amino groups can also interact with various functional groups, facilitating the formation of complex structures.
類似化合物との比較
Similar Compounds
- 3-(Trimethoxysilyl)propylamine
- N~1~-(3-(Trimethoxysilyl)propyl)-1,3-propanediamine
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is unique due to its dual functionality, possessing both methoxysilyl and amino groups. This dual functionality allows it to form strong bonds with a wide range of substrates, making it highly versatile in various applications. Its ability to undergo hydrolysis and condensation reactions also contributes to its effectiveness as a coupling agent and cross-linker.
特性
CAS番号 |
839717-48-5 |
|---|---|
分子式 |
C10H26N2O4Si |
分子量 |
266.41 g/mol |
IUPAC名 |
N'-(methoxymethyl)-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H26N2O4Si/c1-13-10-12-8-7-11-6-5-9-17(14-2,15-3)16-4/h11-12H,5-10H2,1-4H3 |
InChIキー |
ILJHCZYFKKPTTQ-UHFFFAOYSA-N |
正規SMILES |
COCNCCNCCC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)





![[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14209079.png)
![1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-](/img/structure/B14209084.png)

![4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14209088.png)
![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)

